4-Acetylaminofluorene

Description

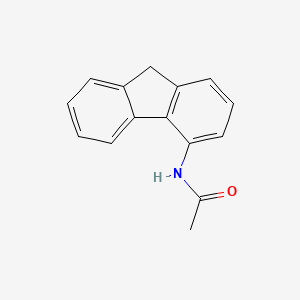

Structure

3D Structure

Propriétés

IUPAC Name |

N-(9H-fluoren-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10(17)16-14-8-4-6-12-9-11-5-2-3-7-13(11)15(12)14/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPWISAFHNEMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Record name | N-(4-FLUORENYL)ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020019 | |

| Record name | 4-Acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-(4-fluorenyl)acetamide is a light beige powder. (NTP, 1992), Light beige solid; [CAMEO] | |

| Record name | N-(4-FLUORENYL)ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Acetylaminofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | N-(4-FLUORENYL)ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28322-02-3 | |

| Record name | N-(4-FLUORENYL)ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Acetylaminofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28322-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ACETYLAMINOFLUORENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-9H-fluoren-4-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYLAMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U41BO8XU2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ACETYLAMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

390 to 392 °F (NTP, 1992) | |

| Record name | N-(4-FLUORENYL)ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Metabolic Activation Pathways of 4 Acetylaminofluorene

Phase I Biotransformation Mechanisms

The initial phase of 4-AAF metabolism involves the introduction or exposure of functional groups, primarily through oxidation reactions. These transformations are critical in converting the relatively inert parent compound into more reactive intermediates.

Cytochrome P450-Mediated N-Hydroxylation

A key activation step for arylamine compounds like 4-AAF is N-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This process introduces a hydroxyl group to the nitrogen atom of the acetylamino moiety, forming N-hydroxy-4-acetylaminofluorene. This metabolite is a pivotal intermediate, as its subsequent reactions can lead to the formation of highly reactive species capable of interacting with cellular macromolecules.

While the carcinogenic isomer, 2-acetylaminofluorene (B57845), is a known potent substrate for N-hydroxylation, the metabolic fate of 4-acetylaminofluorene is comparatively less studied. However, the principle of N-hydroxylation as a critical activation pathway for aromatic amines is a well-established concept in toxicology. nih.gov

The specific isoforms of cytochrome P450 involved in the metabolism of xenobiotics are crucial in determining the rate and pathway of activation.

CYP1A2: This isoenzyme is a major player in the metabolic activation of many aromatic amines. nih.govdnalife.academy It is constitutively expressed in the liver and is responsible for the metabolism of various drugs and procarcinogens. nih.govnih.govdnalife.academytaylorandfrancis.com Given its known affinity for structurally similar compounds, CYP1A2 is a primary candidate for the N-hydroxylation of 4-AAF. Studies on the related compound 2-acetylaminofluorene have demonstrated the significant role of CYP1A2 in its activation. nih.gov

CYP2E1: This isoform is recognized for its role in metabolizing small molecular weight compounds, including some procarcinogens and drugs. nih.govnih.gov While its primary substrates are typically smaller than 4-AAF, the broad substrate specificity of CYP enzymes means a potential role for CYP2E1 cannot be entirely dismissed without specific experimental evidence.

The relative contribution of these and other CYP isoforms to the N-hydroxylation of 4-AAF would ultimately determine the balance between activation and detoxification pathways.

The expression and activity of cytochrome P450 enzymes are not static and can be influenced by various factors. nih.gov This regulation is a critical determinant of an individual's susceptibility to the effects of xenobiotics.

Induction: Exposure to certain chemicals, including polycyclic aromatic hydrocarbons (PAHs) and some drugs, can lead to an increase in the expression of specific CYP enzymes, a process known as induction. dnalife.academynih.gov For instance, CYP1A2 is inducible by compounds found in tobacco smoke and charbroiled meats. dnalife.academy This induction can enhance the metabolic activation of substrates for that enzyme.

Genetic Polymorphisms: Variations in the genes encoding CYP enzymes can result in altered enzyme activity. nih.gov These genetic differences can lead to significant inter-individual variations in the metabolism of xenobiotics, influencing their activation and clearance.

Phase II Conjugation and Detoxification Reactions

Following Phase I biotransformation, the modified compounds can undergo Phase II conjugation reactions. geneticlifehacks.comselfdecode.comxcode.lifenumberanalytics.com These reactions involve the addition of endogenous molecules to the Phase I metabolites, further increasing their water solubility and facilitating their elimination from the body. selfdecode.comnumberanalytics.com

Sulfation Pathways

A crucial Phase II reaction for the N-hydroxylated metabolite of 4-AAF is sulfation. nih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes and involves the transfer of a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of N-hydroxy-4-acetylaminofluorene. nih.gov

The resulting N-O-sulfate ester is often an unstable and highly reactive electrophile. nih.gov This instability can lead to the spontaneous cleavage of the N-O bond, generating a nitrenium ion. This reactive intermediate is capable of forming covalent adducts with cellular nucleophiles, such as DNA, which is a key event in the initiation of chemical carcinogenesis. nih.gov Therefore, while sulfation is generally a detoxification pathway, in the case of N-hydroxy-arylamines, it can lead to further metabolic activation. nih.gov

The efficiency of this sulfation-dependent activation pathway is influenced by the levels of SULT enzymes and the availability of PAPS. Inhibition of sulfotransferases has been shown to decrease the formation of DNA adducts from the related compound N-hydroxy-2-acetylaminofluorene. nih.gov

Role of Sulfotransferases (e.g., Arylsulfotransferase IV)

Sulfotransferases (SULTs) are a family of cytosolic enzymes that play a crucial role in the bioactivation of N-hydroxy arylamines. oup.comnih.gov These enzymes catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the N-hydroxy metabolite. xenotech.com This reaction converts N-OH-AAF into a highly unstable sulfuric acid ester, N-sulfonyloxy-AAF. aacrjournals.org

In rats, studies on the more potent isomer, 2-AAF, have identified several aryl sulfotransferases that catalyze this reaction. nih.gov These enzymes, including both homodimeric and heterodimeric forms, are primarily responsible for the hepatic N-OH-2AAF sulfotransferase activity. nih.gov The level of hepatic sulfotransferase activity for N-hydroxy-AAF has been directly correlated with the extent of covalent binding to proteins and susceptibility to liver tumor induction by N-hydroxy-AAF in rats. aacrjournals.org Although most detailed research has focused on the 2-isomer, it is understood that SULTs participate in the metabolism of various N-hydroxy arylamines, and this pathway is a key mechanism for producing reactive electrophiles. oup.com The resulting N-sulfonyloxy ester is unstable and can spontaneously break down to form a reactive nitrenium ion, which can then bind to cellular macromolecules like DNA. aacrjournals.org

| AST Isoenzyme | Composition | Relative Contribution to Total Activity (%) |

|---|---|---|

| Q1 | Homodimer of 35,675-Da subunits | 44% |

| Q2 | Heterodimer of 33,945-Da and 35,675-Da subunits | 46% |

| Q3 | Not fully characterized, low activity | 10% |

Mechanism of Sulfuric Acid Ester Formation

The formation of the sulfuric acid ester of N-OH-AAF is an enzymatic process catalyzed by sulfotransferases. The mechanism is analogous to other sulfonation reactions and can be understood as a nucleophilic attack.

Enzyme-Substrate Binding : The N-hydroxy-4-acetylaminofluorene (N-OH-4-AAF) and the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) bind to the active site of the sulfotransferase enzyme.

Sulfonate Transfer : The hydroxyl group of N-OH-4-AAF acts as a nucleophile, attacking the sulfur atom of the sulfonate group on PAPS. The enzyme facilitates the proper orientation and stabilization of the transition state for this transfer.

Ester Formation and Product Release : The sulfonate group is transferred to the nitrogen-bound oxygen of N-OH-4-AAF, forming the unstable sulfuric acid ester, N-sulfonyloxy-4-acetylaminofluorene. The co-product, 3'-phosphoadenosine-5'-phosphate (PAP), is released.

Heterolytic Cleavage : The resulting N-O-sulfate bond in N-sulfonyloxy-4-acetylaminofluorene is weak. It undergoes heterolytic cleavage, releasing a stable sulfate (B86663) anion (SO₄²⁻) and generating a highly electrophilic nitrenium ion (or a related carbocation through resonance). aacrjournals.orgchemguide.co.uk This reactive intermediate is the ultimate carcinogenic species that can form adducts with DNA.

Glucuronidation Mechanisms

Glucuronidation is another major Phase II metabolic pathway, catalyzed by UDP-glucuronosyltransferases (UGTs). This process typically involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, rendering it more water-soluble and facilitating its excretion. For aromatic amines, both N-glucuronidation and O-glucuronidation of the N-hydroxy metabolite can occur. While often a detoxification pathway, the resulting glucuronide conjugates of N-hydroxy arylamines can also be unstable, particularly at acidic pH (such as in the urinary bladder), and can break down to form the same reactive nitrenium ions generated via the sulfation pathway.

Acetylation and Deacetylation Processes

The balance between acetylation and deacetylation is a critical modulator of the metabolism and genotoxicity of arylamines. nih.gov These processes can influence whether the compound is directed towards detoxification or further activation.

N-Acetyltransferase Activity

N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of arylamines or to the oxygen atom of N-hydroxy arylamines (a process known as O-acetylation). nih.gov

N-acetylation : This process can be a detoxification step, converting an arylamine into a less reactive arylamide. However, for 4-aminofluorene (the deacetylated form of 4-AAF), N-acetylation re-forms the parent compound, 4-AAF.

O-acetylation : NATs can also catalyze the O-acetylation of the N-hydroxy metabolite (N-OH-4-AAF). nih.gov This N,O-acyltransfer reaction produces N-acetoxy-4-aminofluorene, another highly reactive electrophilic ester that, like the sulfate ester, can decompose to a nitrenium ion and form DNA adducts. nih.govnih.gov Studies in various species show that NAT enzymes, which exist in polymorphic forms (e.g., NAT1 and NAT2), have different substrate specificities and play a significant role in individual susceptibility to arylamine carcinogens. nih.gov

Deacetylase Activity

Deacetylation, the removal of the acetyl group, is catalyzed by microsomal amidohydrolases, often referred to as deacetylases. nih.govnih.gov This reaction converts this compound back to 4-aminofluorene, or it can act on the N-hydroxy metabolite, converting N-OH-4-AAF to N-hydroxy-4-aminofluorene. nih.gov This latter metabolite is a substrate for activation via O-acetylation or sulfation. Deacetylase activity varies significantly among different species and even between different inbred strains of mice, suggesting a genetic basis for this metabolic step. nih.gov In all mouse strains examined, the rate of deacetylation was found to be significantly higher for the N-hydroxy metabolite (N-OH-AAF) than for the parent compound (AAF). nih.gov

| Mouse Strain | AAF Deacetylase Activity (nmol/min/mg protein) | N-OH-AAF Deacetylase Activity (nmol/min/mg protein) |

|---|---|---|

| AU/SsJ (Fastest N-OH-AAF) | 1.02 | 13.24 |

| C57BL/6J (Fastest AAF) | 1.33 | 11.08 |

| RIIIS/J (Slowest) | 0.60 | 3.28 |

Formation of Reactive Metabolites

The metabolic pathways of this compound converge on the formation of a few key reactive metabolites. The parent compound itself is not reactive. nih.gov Activation begins with N-hydroxylation to form N-OH-4-AAF. This proximate metabolite is then converted into ultimate carcinogenic electrophiles through two primary esterification reactions:

N-sulfonyloxy-4-acetylaminofluorene : Formed by the action of sulfotransferases on N-OH-4-AAF. aacrjournals.org

N-acetoxy-4-aminofluorene : Formed through O-acetylation of N-OH-4-AAF by N-acetyltransferases. nih.govnih.gov

Both of these esters are unstable and readily undergo heterolytic cleavage of the N-O bond to generate a highly reactive electrophile, the 4-aminofluorene nitrenium ion. nih.govresearchgate.net This ion is the ultimate species responsible for attacking nucleophilic sites on cellular macromolecules, most significantly the C8 position of guanine (B1146940) in DNA, to form covalent adducts. nih.gov The formation of these DNA adducts is a critical initiating event in the process of chemical carcinogenesis.

N-Hydroxy-4-Acetylaminofluorene as a Proximate Carcinogen

The obligatory first step in the bioactivation of this compound is its conversion to N-Hydroxy-4-Acetylaminofluorene. This reaction is catalyzed by the cytochrome P-450 monooxygenase system located predominantly in the endoplasmic reticulum of liver cells. wikipedia.org This N-hydroxylation transforms the relatively inert parent amide into a more biologically active "proximate carcinogen."

While N-hydroxylation is a critical activation step, the efficiency of this process for 4-AAF is significantly lower than for its potent 2-AAF counterpart. Studies comparing the two isomers have shown that 2-AAF is a more powerful inducer of cytochrome P450 1A (CYP1A) enzymes, which are involved in the activation process. nih.gov In contrast, hepatic microsomal and cytosolic fractions from control animals are unable to activate 4-AAF to a significant mutagenic extent, highlighting a key difference in this initial metabolic step. nih.gov

Electrophilic Intermediates

The proximate carcinogen, N-Hydroxy-4-Acetylaminofluorene, is not the ultimate DNA-binding species. It must undergo a second activation step, typically esterification, to form an unstable intermediate that can readily dissociate to produce a highly electrophilic cation. This cation exists as several resonance structures, which are responsible for reacting with nucleophilic sites on DNA.

Following N-hydroxylation, the resulting N-hydroxy-4-acetylaminofluorene can be esterified, for example, by sulfotransferases (SULTs) to form a sulfate ester or by N,O-acetyltransferases (NATs) to form an acetate (B1210297) ester (N-acetoxy-4-acetylaminofluorene). These esters are unstable and possess a good leaving group (sulfate or acetate). wikipedia.org

The subsequent heterolytic cleavage of the N-O bond of the ester results in the formation of a highly reactive electrophile, the N-4-fluorenylnitrenium ion. rsc.orgimrpress.com This species is a nitrogen-centered cation that is aggressively electrophilic and seeks out electron-rich centers in the cell.

However, the stability of this intermediate is a crucial determinant of its reactivity and mutagenicity. Molecular orbital calculations have revealed that the nitrenium ion derived from 4-AAF is less stable than the corresponding nitrenium ion from the 2-AAF isomer. nih.gov This inherent instability may lead to faster detoxification or less specific reactions, contributing to the observed lower carcinogenic and mutagenic activity of 4-AAF. nih.gov

The positive charge on the N-4-fluorenylnitrenium ion is not localized solely on the nitrogen atom. Through resonance, the charge can be delocalized across the polycyclic aromatic ring system. When the positive charge resides on a carbon atom of the fluorene (B118485) ring, the intermediate is referred to as a carbonium ion (or more accurately, a carbocation). wikipedia.org This delocalization stabilizes the electrophilic species, albeit transiently, and influences which sites on the DNA molecule it will ultimately attack.

The resonance-stabilized cation, encompassing both the nitrenium and carbonium ion forms, is collectively known as an arylamidonium ion. wikipedia.org This term describes the entire delocalized electrophilic structure formed after the departure of the leaving group from the esterified N-hydroxy metabolite. The arylamidonium ion is the ultimate carcinogenic metabolite, reacting with nucleophilic sites in cellular macromolecules, most critically the C8 and N2 positions of guanine and the N6 position of adenine (B156593) in DNA, to form covalent adducts. oup.comwikipedia.org

In Vitro and Ex Vivo Metabolic Studies in Experimental Models

To understand the biotransformation of compounds like 4-AAF, researchers rely on experimental systems that can model the metabolic environment of the liver. Primary hepatocyte cultures are a cornerstone of this research, providing a biologically relevant system that contains the necessary enzymatic machinery for both activation and detoxification reactions.

Hepatocyte Culture Models

Primary cultures of hepatocytes isolated from various species, including rats and humans, serve as a vital in vitro model for studying the metabolism of acetylaminofluorenes. nih.govtandfonline.com These cells retain the activity of key drug-metabolizing enzymes, such as cytochrome P450s and conjugating enzymes, for a period in culture, allowing for quantitative investigations into the biochemical fate of a xenobiotic. tandfonline.comeuropa.eu

Studies using hepatocyte cultures with the related isomer 2-AAF have provided a detailed picture of its metabolic profile. These experiments show the conversion of the parent compound into a range of metabolites, including N-hydroxy-AAF (activation) and various C-hydroxylated products such as 7-OH-AAF and 9-OH-AAF (detoxification). nih.gov These primary metabolites can then be further conjugated with glucuronic acid or sulfate to form water-soluble products that are readily excreted. nih.gov

The table below, derived from studies on the 2-AAF isomer in hamster hepatocytes, illustrates the typical distribution of metabolites that can be quantified in such systems. Hamster hepatocytes are known to have a high capacity for metabolizing aromatic amides.

| Metabolite Type | Metabolite Name | Percentage of Total Metabolites (Example) | Pathway |

| Activation | N-Hydroxy-AAF | >1% | N-Hydroxylation |

| Detoxification | 7-Hydroxy-AAF | High | C-Hydroxylation |

| Detoxification | 9-Hydroxy-AAF | High | C-Hydroxylation |

| Detoxification | 2-Aminofluorene (B1664046) | Variable | Deacetylation |

| Conjugation | Water-Soluble Conjugates | High | Phase II Metabolism |

| This table is illustrative, based on data for the 2-AAF isomer in hamster hepatocytes, which are highly active metabolically. Detectable levels of N-hydroxy-AAF were only obtained with hamster hepatocytes in the comparative study. nih.gov |

When 4-AAF is examined in similar in vitro test systems, its metabolic profile differs significantly. For example, in the Ames test, which uses liver homogenates (microsomal and cytosolic fractions) to simulate metabolism, 4-AAF elicits a very weak mutagenic response compared to the potent response from 2-AAF. nih.gov This indicates a much lower net production of the ultimate mutagenic electrophiles from 4-AAF in a standard hepatic metabolic system. Furthermore, in vivo studies in rats fed 4-AAF showed distinct morphological changes in hepatocytes, such as the proliferation of the agranular endoplasmic reticulum and glycogen (B147801) depletion, which were markedly different from the changes induced by the carcinogenic 2-isomer. nih.gov

Microsomal and Reconstituted Enzyme Systems

The initial and rate-limiting step in the metabolic activation of acetylaminofluorenes is N-hydroxylation, a reaction catalyzed by the cytochrome P-450 monooxygenase system within the microsomal fraction of the liver. nih.gov Studies using both isolated microsomes and purified, reconstituted enzyme systems have been instrumental in elucidating the specific enzymes involved and the profile of metabolites generated.

In rat liver, two major 3-methylcholanthrene (B14862) (3-MC)-inducible forms of cytochrome P-450, designated P-448MC and P-448HCB, have been shown to metabolize 2-acetylaminofluorene (2-AAF), a closely related isomer of 4-AAF. nih.gov In a reconstituted enzyme system, purified P-448MC metabolized 2-AAF at a rate ten times greater than P-448HCB. nih.gov However, the product profiles differed significantly. While P-448MC primarily produced C-hydroxylated metabolites, P-448HCB preferentially catalyzed the formation of the critical N-hydroxy metabolite (N-OH-AAF). nih.gov Specifically, anti-P-448HCB antibodies inhibited N-hydroxylation by 60% in microsomes from rats induced with either 3-MC or 3,4,5,3',4',5'-hexachlorobiphenyl (HCB), whereas anti-P-448MC antibodies had no effect on N-hydroxylation. nih.gov

Further studies comparing the activation of 2-AAF and 4-AAF in rat liver microsomes revealed significant differences. Microsomal fractions from control animals could activate 2-AAF to mutagens. nih.gov In contrast, these same microsomal fractions were unable to activate 4-AAF. nih.gov However, following pretreatment of the animals with 4-AAF itself, a weak mutagenic response was observed in the presence of microsomes. nih.gov This suggests that 4-AAF may induce specific cytochrome P-450 isozymes capable of its own activation, albeit weakly.

The activation process is not limited to cytochrome P-450. In carp (B13450389) liver microsomes, the activation of N-hydroxy-acetylaminofluorene involves a very active deacetylase, which is not a prominent pathway in the microsomes of mussels. nih.gov This highlights the contribution of other microsomal enzymes to the metabolic cascade. The deacetylase enzyme can convert N-hydroxy-acetylaminofluorene to N-hydroxy-2-aminofluorene, which can then be further activated.

Subsequent to N-hydroxylation, cytosolic enzymes play a crucial role in the final activation steps. Enzymes such as N,O-acetyltransferase and sulfotransferase can convert N-hydroxy-acetylaminofluorene into highly reactive esters, N-acetoxy-2-aminofluorene and the sulfate ester of N-hydroxy-AAF. nih.govnih.gov These metabolites are considered ultimate carcinogens, capable of forming covalent adducts with cellular macromolecules.

Table 1: Metabolism of 2-Acetylaminofluorene by Reconstituted Rat Liver Cytochrome P-450 Isozymes

| Enzyme | Major Metabolites | Percentage of Total Metabolites | N-OH-AAF Formation |

|---|---|---|---|

| P-448MC | 3-hydroxy-AAF | 30% | Minor (3%) |

| 5-hydroxy-AAF | 24% | ||

| 7-hydroxy-AAF | 22% | ||

| 9-hydroxy-AAF | 10% | ||

| P-448HCB | 7-hydroxy-AAF | 30% | Preferential (15%) |

| 5-hydroxy-AAF | 29% | ||

| 9-hydroxy-AAF | 25% | ||

| 3-hydroxy-AAF | 7% |

Data sourced from a study on 2-acetylaminofluorene metabolism. nih.gov

Species-Specific Metabolic Profiles in Experimental Systems

The metabolism of acetylaminofluorenes exhibits marked species-specific differences, which are thought to underlie the varying susceptibility of different species to their toxic and carcinogenic effects. These variations have been investigated using primary hepatocytes and subcellular fractions from several experimental animal models.

The rate of covalent binding of 2-AAF metabolites to macromolecules was highest in hamster hepatocytes, followed by rat, guinea pig, and mouse hepatocytes. nih.gov However, when the balance between activation and detoxification was considered (expressed as the ratio of covalently bound metabolites to the sum of C-hydroxylated and stable water-soluble metabolites), the ratio was significantly greater in rat hepatocytes than in the other species. nih.gov This suggests that the susceptibility to liver cancer may depend more on the relative efficiency of activation versus detoxification rather than the absolute capacity for activation. nih.gov

The guinea pig has historically been considered resistant to the carcinogenic effects of 2-AAF, a phenomenon attributed to a lack of N-hydroxylating enzymes. nih.gov However, more recent studies have demonstrated that guinea pig liver microsomes are indeed capable of N-hydroxylating both 2-aminofluorene and 2-acetylaminofluorene. nih.gov The N-hydroxylase activity towards 2-aminofluorene in guinea pigs is even greater than that reported for rats and hamsters. nih.gov Furthermore, under optimal conditions in the presence of paraoxon (B1678428) and sodium fluoride, the N-hydroxylase activity toward 2-acetylaminofluorene in guinea pig liver microsomes is equivalent to that of rat liver enzymes. nih.gov

In Chinese hamster ovary (CHO) cells, N-acetoxy-2-AAF was found to be a potent mutagen. nih.gov The metabolic activation in this system appears to proceed via N-deacetylation to N-acetoxy-2-aminofluorene. nih.gov The activation of N-hydroxy-2-AAF in CHO cells seems to be limited and occurs through O-acetylation to N-acetoxy-2-AAF. nih.gov

Studies directly comparing 4-AAF and 2-AAF in rats have shown that 4-AAF is a potent mitogen, inducing a wave of S-phase activity and cell division in the liver, an effect not accompanied by unscheduled DNA synthesis (UDS), which is a marker of DNA damage repair. nih.gov In contrast, 2-AAF was a weak mitogen but induced significant UDS. nih.gov This highlights a fundamental difference in the biological response to these two isomers within the same species.

Table 2: Comparative Metabolism of 2-Acetylaminofluorene in Hepatocytes

| Species | Formation of Ether-Extractable Metabolites (e.g., 2-Aminofluorene) | Formation of N-hydroxy-AAF | Formation of C-hydroxylated & Water-Soluble Metabolites | Rate of Covalent Binding | Ratio of Activation to Detoxification |

|---|---|---|---|---|---|

| Hamster | Highest | Detectable | High | Highest | Intermediate |

| Rat | Low | Not Detected | Lowest | High | Highest |

| Guinea Pig | Low | Not Detected | High | Intermediate | Low |

| Mouse | - | Not Detected | - | Lowest | Lowest |

Data compiled from a comparative study using primary hepatocytes. nih.gov

Molecular Interactions and Dna Adduct Formation

Covalent Binding to Nucleic Acids and Proteins

Following metabolic activation, primarily through N-hydroxylation and subsequent esterification, AAF is converted into highly reactive electrophilic species. These metabolites can then form covalent adducts with nucleophilic sites on DNA, RNA, and proteins. In vivo studies in rats have demonstrated that metabolites of AAF, such as 2-aminofluorene (B1664046) (AF) and N-hydroxy-2-acetylaminofluorene (N-OH-AAF), bind covalently to both the DNA and proteins within hepatic nuclei. nih.gov Notably, N-OH-AAF exhibits significantly greater binding to DNA compared to the parent compound, AAF. nih.gov The binding to DNA is generally more extensive than to proteins on a per-milligram basis. nih.gov The rat hepatic nucleus itself contains enzyme systems capable of metabolizing these compounds into forms that can bind to macromolecules. nih.gov

The interaction with DNA is not random; studies have shown preferential binding of AAF adducts to certain repetitive DNA sequences in rat liver in vivo. pnas.org This suggests that the organization of DNA within the nucleus may influence the accessibility of specific sites to carcinogenic metabolites.

The interaction of activated AAF metabolites with DNA results in the formation of several distinct adducts, primarily at the guanine (B1146940) base. The major adducts identified in vivo include N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). semanticscholar.orgnih.govnih.gov

The dG-C8-AAF adduct retains the acetyl group and is also formed at the C8 position of guanine. semanticscholar.orgnih.govoup.com This adduct has been extensively studied as a model for bulky DNA lesions. oup.com Its presence in DNA is highly mutagenic, often leading to frameshift mutations, particularly in specific DNA sequences like the NarI recognition site. nih.gov Structural studies, including NMR, have shown that the larger bulk of the dG-C8-AAF adduct, compared to dG-C8-AF, strongly promotes a syn orientation of the adducted guanine. nih.gov This conformation is a key feature of the "base-displaced stacked" (S-type) conformation, where the fluorene (B118485) moiety inserts into the DNA helix. nih.govnih.gov

In addition to DNA, the reactive metabolites of AAF also bind covalently to RNA and proteins. nih.gov Studies with rat hepatocytes have shown that N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF) binds to both DNA and RNA to a similar extent. cdc.gov The binding to protein has also been observed in rat hepatic nuclei, although typically to a lesser degree than to nucleic acids. nih.gov An acetylaminofluorene adduct located on the transcribed strand of DNA can act as an absolute block to transcriptional elongation by RNA polymerase II, highlighting a direct functional consequence of this adduction on cellular processes. nih.gov

DNA Adduct Structures and Characterization

Conformational Changes in DNA Induced by Adducts

The formation of bulky adducts by AAF metabolites induces significant distortions in the DNA double helix. The specific conformational changes are dependent on the structure of the adduct, the surrounding DNA sequence, and environmental factors like pH. nih.gov Three predominant conformations have been characterized for these adducts:

Base-Displaced Stacked (S-type): This conformation involves a more significant distortion, where the modified guanine is displaced from its normal position, and the fluorene ring intercalates, or stacks, into the DNA helix. nih.govnih.govresearchgate.net This conformation is often associated with the guanine base adopting a syn glycosidic torsion angle. nih.gov The dG-C8-AAF adduct, due to its bulk, frequently adopts this S-type conformation. nih.gov

Minor Groove Wedge (W-type): A third conformational motif involves the AAF moiety residing in the minor groove. nih.gov

The equilibrium between these conformers is dynamic and sequence-dependent. nih.govnih.gov For example, NMR and circular dichroism studies have provided evidence for the co-existence of B, S, and W conformers for dG-AAF adducts in duplex DNA, with the distribution being sensitive to the flanking DNA sequence. nih.gov These distinct structural perturbations have profound implications for DNA replication and repair, influencing the mutagenic potential of the adducts. The S-type conformation, in particular, is thought to stabilize slipped replication intermediates, which can lead to frameshift mutations. nih.gov

Table of DNA Adduct Conformations

| Adduct | Primary Conformational Motif(s) | Key Structural Features | Reference |

|---|---|---|---|

| dG-C8-AF | Major Groove (B-type) | Aminofluorene in minor groove; Guanine in syn conformation; Minimal helix distortion. | nih.govresearchgate.net |

| dG-C8-AAF | Base-Displaced Stacked (S-type), Major Groove (B-type), Minor Groove (W-type) | Acetylaminofluorene intercalates into the helix; Guanine in syn conformation; Significant helix distortion. | nih.govnih.gov |

| dG-N2-AAF | Minor Groove | Acetylaminofluorene in minor groove; Maintains regular right-handed DNA conformation. | nih.govacs.org |

Local DNA Helix Distortion

The covalent binding of AAF metabolites to DNA, predominantly at the C8 position of guanine to form N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), induces significant local distortions in the DNA helix. The most widely accepted model for this distortion is the "base displacement" or "insertion-denaturation" model. In this conformation, the modified guanine rotates around its glycosidic bond from the normal anti conformation to a syn conformation. This rotation forces the guanine base out of its normal position in the helical stack and displaces it into the minor groove. The bulky fluorene ring then intercalates into the DNA helix, occupying the space vacated by the displaced guanine base. nih.gov This insertion of the fluorene moiety causes a significant unwinding of the DNA helix and a localized disruption of base pairing.

Base Stacking Perturbations

The insertion of the planar fluorene ring of the AAF adduct directly into the DNA helix profoundly perturbs the normal base stacking interactions that are crucial for maintaining the stability of the double helix. Molecular dynamics simulations have indicated that the perturbation of base stacking is a dominant factor in the relative thermodynamic stability of AAF-modified DNA structures. nih.gov

The dG-C8-AAF adduct can exist in a conformational equilibrium between different forms, a key one being the "stacked" (S) conformer, which corresponds to the base displacement model. nih.gov In this S-conformer, the fluorene ring stacks with the adjacent base pairs, creating a new set of stacking interactions. While these new interactions can provide some thermodynamic stability, they come at the cost of disrupting the native B-DNA structure. The stability of these slipped mutagenic intermediates, where base stacking is significantly altered, is thought to be a critical determinant for the induction of frameshift mutations, a common mutational outcome of AAF adducts. nih.gov The altered stacking can lead to bending and unwinding of the DNA, creating a structure that is recognized by cellular machinery as damage.

Factors Influencing Adduct Formation and Distribution

The formation and subsequent fate of 4-acetylaminofluorene-DNA adducts are not uniform throughout the genome. Several factors, ranging from the local DNA sequence to the large-scale organization of chromatin within the nucleus, can influence where and when adducts form and how long they persist.

DNA Sequence Context Specificity

The local DNA sequence flanking a potential adduction site plays a significant role in modulating the formation and conformational properties of AAF adducts. Studies have shown that the distribution of AAF adducts is non-random and that certain DNA sequences are more susceptible to modification than others. For example, N-acetoxy-2-acetylaminofluorene has been shown to react preferentially with guanine bases in specific polynucleotide sequences, such as poly(dG-dC). nih.gov

Furthermore, the sequence context can influence the conformational equilibrium of the dG-C8-AAF adduct, affecting the balance between the helix-distorting stacked (S) conformer and other conformers where the fluorene moiety is located in the major or minor groove. This conformational heterogeneity is important as it can affect the recognition of the adduct by DNA repair enzymes.

Epigenetic modifications, such as the methylation of cytosine to form 5-methylcytosine (B146107) (5mC) in CpG dinucleotides, can also influence AAF adduct formation. Research has suggested that the presence of 5mC can increase the chemical reactivity of the adjacent guanine, leading to enhanced adduct formation at these sites. nih.gov This interplay between carcinogen binding and epigenetic marks highlights the complexity of DNA damage distribution.

Intranuclear Localization and Chromatin Architecture

The packaging of DNA into chromatin within the eukaryotic nucleus adds another layer of complexity to the distribution of DNA damage. The accessibility of DNA to damaging agents can be modulated by its association with histone proteins and its organization into higher-order structures like DNA loops and domains.

Initial studies on the distribution of AAF-induced DNA adducts in rat liver have shown that, shortly after exposure, the adducts are found to have a relatively random genomic distribution across various chromatin fractions. nih.govpnas.org This suggests that, at least initially, all regions of the DNA loops are more or less equally susceptible to adduct formation. nih.govpnas.org

However, the persistence of these adducts shows a clear dependence on the intranuclear architecture. A nonrandom persistence of the deacetylated dG-C8-AF adduct becomes evident over time, with the adducts being preferentially retained in the regions of DNA that are constrained by the nuclear matrix. nih.govpnas.org This suggests that the repair of AAF adducts may be less efficient in these specific chromatin domains, potentially due to reduced accessibility for repair enzymes. This differential repair along the DNA loops could play a significant role in the tissue- and site-specificity of AAF-induced carcinogenesis. nih.gov

Temporal Dynamics of Adduct Formation and Persistence

The formation and persistence of AAF-DNA adducts are dynamic processes, reflecting the balance between adduct formation, DNA repair, and cell turnover. Studies involving chronic administration of AAF to rats have shown that the rate of DNA adduct formation in the liver remains constant over a period of a month. oup.com However, this continuous formation leads to a slow accumulation of persistent adducts. oup.com

Pharmacokinetic modeling based on these studies suggests the existence of at least two distinct genomic regions with different repair kinetics: one area susceptible to fast repair and another region more resistant to the removal of AAF adducts. oup.com While the total number of adducts formed in the fast-repair region is significantly higher, it is the damage in the slow-repair region that accounts for the majority of persistent adducts. oup.com

The persistence of different types of AAF adducts also varies. In rat liver, the C8-acetylated adduct (dG-C8-AAF) is removed relatively efficiently, whereas the N2-acetylated adduct (3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene) and the deacetylated adduct (dG-C8-AF) show greater persistence, particularly in specific chromatin fractions. nih.govpnas.org

The following table summarizes the findings on the persistence of different AAF adducts in various chromatin fractions in rat liver at 6 and 60 days after the last dose.

Mechanisms of Genotoxicity and Mutagenesis Induced by 4 Acetylaminofluorene

Induction of DNA Damage

4-Acetylaminofluorene is not directly reactive with DNA. It requires metabolic activation to form electrophilic species that can then bind to DNA, leading to the formation of DNA adducts. This process initiates a cascade of cellular events that can result in permanent genetic alterations. The DNA damage induced by 4-AAF can be broadly categorized into the formation of bulky DNA lesions and indirect oxidative damage.

Formation of Bulky DNA Lesions

The primary mechanism of DNA damage by 4-AAF involves the formation of bulky covalent adducts with DNA bases, predominantly with guanine (B1146940). Following metabolic activation, the ultimate carcinogenic metabolite, the N-acetoxy-2-aminofluorene, reacts with the C8 and N2 positions of guanine residues.

The major DNA adducts formed are:

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) : This is the most abundant adduct and is known to cause significant distortion of the DNA double helix. oup.com

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) : A less frequent adduct. oup.com

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) : This deacetylated adduct is also formed. oup.com

These bulky lesions disrupt the normal structure of DNA. The dG-C8-AAF adduct, for instance, can adopt different conformations within the DNA helix. The two predominant conformations are the "stacked" (S-type) conformation, where the fluorene (B118485) ring is inserted into the DNA helix, and the "B-type" conformation, where the adduct is located in the major groove. nih.govoup.com The specific conformation adopted depends on the local DNA sequence context and significantly influences the biological consequences, including the efficiency of DNA repair and the likelihood of mutagenesis. oup.com

| Adduct | Position of Attachment to Guanine | Common Conformations | Significance |

| dG-C8-AAF | C8 | Stacked (S-type), B-type | Major adduct, highly mutagenic, causes significant DNA distortion. oup.comnih.gov |

| dG-N2-AAF | N2 | - | Minor adduct. oup.com |

| dG-C8-AF | C8 | - | Deacetylated adduct, also contributes to genotoxicity. oup.com |

Indirect Oxidative DNA Damage

In addition to direct adduct formation, the metabolism of 4-AAF can also lead to the generation of reactive oxygen species (ROS), which in turn can cause oxidative damage to DNA. The metabolic intermediate N-hydroxy-2-aminofluorene (N-OH-AF), a common metabolite of both 2-nitrofluorene (B1194847) and 2-acetylaminofluorene (B57845), has been shown to induce oxidative DNA damage. nih.gov

Mutagenic Pathways

The DNA lesions induced by 4-AAF, if not properly repaired, can lead to mutations during DNA replication. The bulky nature of the AAF-DNA adducts poses a significant challenge to the DNA replication machinery, often leading to the insertion of incorrect nucleotides or the slippage of DNA strands, resulting in frameshift mutations.

Frameshift Mutation Induction

A hallmark of the mutagenicity of 4-AAF is its propensity to induce frameshift mutations, which involve the insertion or deletion of one or more nucleotides in the DNA sequence. These mutations can have severe consequences as they alter the reading frame of genes, often leading to the production of non-functional proteins.

The most common types of frameshift mutations induced by 4-AAF are deletions of one or two nucleotides. nih.gov The frequency and type of deletion are highly dependent on the DNA sequence context in which the adduct is located. Certain DNA sequences, known as "mutational hotspots," are particularly prone to frameshift mutations. A well-studied example is the NarI recognition sequence (5'-GGCGCC-3'), where a dG-C8-AAF adduct at the third guanine (G3) predominantly leads to a -2 frameshift deletion of a GC dinucleotide. nih.govnih.gov Studies have shown a greater frequency of -2 deletions followed by -1 deletions. nih.gov

| Mutation Type | Description | Common Hotspot |

| Minus One (-1) Deletion | Deletion of a single nucleotide. | - |

| Minus Two (-2) Deletion | Deletion of two adjacent nucleotides. | NarI sequence (5'-GGCGCC-3'). nih.govnih.gov |

The induction of frameshift deletions by 4-AAF is explained by the model of Slipped Mutagenic Intermediates (SMI). This model proposes that during DNA replication, the bulky dG-C8-AAF adduct causes the replication machinery to pause. nih.gov This pause allows for the transient dissociation and subsequent misalignment of the primer and template strands in repetitive sequences.

This misalignment can lead to the looping out of one or more bases in the template strand. If DNA synthesis resumes from this misaligned intermediate, the looped-out bases are skipped, resulting in a deletion in the newly synthesized strand. nih.gov The thermodynamic stability of these slipped intermediates is a critical factor in determining the frequency of frameshift mutations. nih.gov The conformation of the AAF adduct (S-type vs. B-type) within the SMI also plays a crucial role in the stability and subsequent processing of these structures by DNA polymerases. nih.gov

Positional Effects within Mutation Hotspots

The location of a 4-AAF-induced DNA adduct within a specific DNA sequence can significantly influence the likelihood and type of mutation that occurs. These sequence-dependent variations in mutagenesis are often referred to as mutation hotspots. The structural distortion of the DNA helix caused by the bulky AAF adduct can vary depending on the neighboring base pairs. This, in turn, affects the efficiency and fidelity of DNA polymerases as they attempt to replicate past the lesion. For instance, the presence of a dG-AAF adduct in certain repetitive sequences is known to induce frameshift mutations. nih.gov The conformation of the adducted guanine, which is often flipped into a syn orientation, disrupts normal base pairing and can lead to insertions, deletions, or base substitutions. nih.gov The surrounding sequence context can either exacerbate or mitigate these effects, thereby creating hotspots for mutagenesis.

Base Pair Substitutions

When DNA replication machinery encounters a 4-AAF adduct, the incorrect insertion of a nucleotide opposite the damaged base can lead to permanent base pair substitutions in subsequent rounds of replication.

G:C to C:G Transversions

One of the characteristic mutations induced by 4-AAF is the transversion of a guanine-cytosine (G:C) base pair to a cytosine-guanine (C:G) pair. nih.gov This type of mutation has been observed in both bacterial and mammalian cells exposed to 4-AAF. nih.gov The mechanism underlying this transversion involves the misincorporation of a guanine nucleotide opposite the AAF-adducted guanine during DNA synthesis. The distorted template strand, with the bulky AAF adduct, can create a conformation that preferentially accommodates an incoming guanine, leading to a G-G mispair.

G:C to T:A Transversions

Another significant base pair substitution caused by 4-AAF is the G:C to thymine-adenine (T:A) transversion. nih.govnih.gov This mutation arises from the misincorporation of an adenine (B156593) nucleotide opposite the AAF-modified guanine. The altered structure of the DNA at the site of the adduct can facilitate the pairing of the adducted guanine with adenine. In bacterial systems, the deacetylated form of the adduct, aminofluorene (AF), more frequently leads to G to T transversions. nih.govresearchgate.net

| Mutation Type | Description | References |

| G:C to C:G Transversion | Misincorporation of guanine opposite the AAF-adducted guanine. | nih.gov |

| G:C to T:A Transversion | Misincorporation of adenine opposite the AAF-adducted guanine. | nih.govnih.gov |

Targeted versus Semi-Targeted Mutagenesis

Mutations induced by 4-AAF can be classified based on their location relative to the DNA adduct.

Targeted Mutagenesis: This refers to mutations that occur directly at the site of the DNA lesion. For 4-AAF, this typically involves a base substitution or a frameshift mutation at the guanine to which the AAF molecule is attached. nih.gov Studies using shuttle plasmid vectors containing a single AAF adduct have shown that the majority of mutations are targeted to this specific site in both mammalian cells and bacteria. nih.gov

Semi-Targeted Mutagenesis: In some instances, mutations may arise near the site of the adduct but not directly at the damaged base. This phenomenon can be attributed to the temporary stalling of the replication fork at the lesion, which may increase the error rate of the polymerase in the vicinity of the adduct.

| Mutagenesis Type | Location of Mutation | Example | References |

| Targeted | At the site of the AAF adduct | Base substitution at the adducted guanine | nih.gov |

| Semi-Targeted | Near the site of the AAF adduct | A mutation occurring a few base pairs away from the adduct |

Impact on DNA Replication and Transcription

The presence of bulky 4-AAF adducts on the DNA template presents a significant obstacle to the cellular machinery responsible for DNA replication and transcription.

Polymerase Bypass Mechanisms

Cellular organisms have evolved specialized DNA polymerases, known as translesion synthesis (TLS) polymerases, which are capable of replicating past DNA lesions that block the progression of high-fidelity replicative polymerases. nih.gov

The bypass of AAF-dG adducts is a complex process that can be either error-free or error-prone. Human DNA polymerase η (eta) is one such TLS polymerase that can bypass AAF-dG adducts, often in an error-free manner by correctly inserting a cytosine opposite the lesion. nih.govembopress.org However, the efficiency of this bypass can be low. embopress.org Other polymerases, like DNA polymerase ζ (zeta) in conjunction with Rev1, are involved in error-prone bypass, contributing to the mutagenic potential of 4-AAF. nih.gov

The mechanism of bypass often involves a conformational change in the DNA and the polymerase active site to accommodate the bulky adduct. For polymerase η, it is suggested that translesion synthesis is accomplished without the need for the adducted guanine to rotate into the typical anti conformation for base pairing. nih.gov The ability of these specialized polymerases to traverse AAF-induced DNA damage is a critical factor in cell survival but comes at the cost of an increased mutation rate. The acetylated AAF adducts are known to be strong blocks to replicative polymerases, while the non-acetylated aminofluorene adducts are more readily bypassed. nih.govnih.gov An AAF adduct on the transcribed strand can act as an absolute block to the elongation of RNA polymerase II, thereby halting transcription. nih.gov

Cellular Defense Mechanisms and Dna Repair in Response to 4 Acetylaminofluorene Damage

DNA Damage Response Signaling

The presence of bulky 4-AAF-DNA adducts triggers a sophisticated signaling cascade known as the DNA Damage Response (DDR). This response coordinates cell cycle progression with DNA repair activities to ensure that the damaged DNA is not replicated or passed on to daughter cells. The DDR pathway is initiated by cellular sensors that recognize DNA lesions, leading to the activation of a cascade of proteins that signal the presence of damage and orchestrate the appropriate cellular response.

Upon detection of 4-AAF-induced DNA damage, cells activate cell cycle checkpoints to temporarily halt cell division. sigmaaldrich.com These checkpoints are critical for providing the necessary time for DNA repair mechanisms to operate before the cell enters the next phase of the cell cycle. The primary checkpoints activated in response to this type of DNA damage are the G1/S and G2/M checkpoints. sigmaaldrich.com

Activation of these checkpoints prevents the replication of damaged DNA (S phase) and the segregation of compromised chromosomes (M phase), thereby safeguarding genomic stability. The signaling cascade involves key proteins such as ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia–telangiectasia and Rad3-related), which are activated by the presence of DNA adducts and in turn phosphorylate a variety of downstream targets to enforce the cell cycle arrest. sigmaaldrich.com

The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage, including that caused by 4-AAF. nih.gov Following genotoxic stress, p53 is stabilized and activated, in part through the DDR signaling pathway. nih.govnih.gov Activated p53 functions as a transcription factor, regulating the expression of a wide range of genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.govjohnshopkins.edu

In the context of 4-AAF-induced damage, p53 can contribute to the G1 cell cycle arrest by inducing the expression of the cyclin-dependent kinase inhibitor p21. sigmaaldrich.com Furthermore, p53 has been shown to directly influence DNA repair processes, including nucleotide excision repair (NER), by transcriptionally upregulating key components of this pathway. nih.gov This dual function of p53 in promoting cell cycle arrest and enhancing DNA repair capacity underscores its critical role as a guardian of the genome. nih.gov

Excision Repair Pathways

The primary mechanism for removing bulky DNA adducts, such as those formed by 4-AAF, is the nucleotide excision repair (NER) pathway. wikipedia.orgfrontiersin.org This versatile and highly conserved repair system is capable of recognizing and excising a wide variety of DNA lesions that distort the DNA double helix. frontiersin.orgnih.gov

The NER pathway involves the coordinated action of numerous proteins that recognize the DNA lesion, excise a short single-stranded DNA segment containing the adduct, synthesize a new DNA strand using the undamaged strand as a template, and finally ligate the newly synthesized fragment to the existing DNA. wikipedia.orgnih.gov The efficiency of NER can be influenced by the specific structure of the DNA adduct and its local sequence context. nih.gov

The process can be broadly divided into two distinct sub-pathways based on the mechanism of initial damage recognition: Global Genome Repair (GGR) and Transcription-Coupled Repair (TCR). wikipedia.org

Global Genome Repair (GGR) is responsible for removing DNA lesions from the entire genome, including non-transcribed regions and the non-transcribed strand of active genes. nih.govplos.org The key damage sensor in this pathway is the XPC-RAD23B-CETN2 complex, which recognizes the distortion in the DNA helix caused by the bulky adduct. nih.govreactome.org For certain types of lesions, the UV-DDB complex (composed of DDB1 and DDB2) can also play a role in damage recognition and facilitate the recruitment of XPC. reactome.org

Table 1: Key Proteins in Global Genome Repair (GGR) of 4-AAF Adducts

| Protein/Complex | Function in GGR |

|---|---|

| XPC-RAD23B-CETN2 | Primary damage sensor; recognizes helical distortion. nih.govreactome.org |

| UV-DDB (DDB1/DDB2) | Facilitates recognition of certain lesions in a chromatin context. reactome.org |

| TFIIH | Unwinds the DNA around the lesion. |

| XPA | Verifies the presence of damage and helps position other repair factors. |

| RPA | Binds to the undamaged DNA strand to stabilize the repair bubble. |

| XPG and ERCC1-XPF | Endonucleases that incise the damaged strand on either side of the lesion. |

| DNA Polymerase δ/ε | Synthesizes a new DNA patch using the undamaged strand as a template. nih.gov |

Transcription-Coupled Repair (TCR) is a specialized sub-pathway of NER that specifically removes DNA lesions from the transcribed strand of actively expressed genes. plos.orgnih.gov This process is initiated when a transcribing RNA polymerase II (RNAPII) stalls at a DNA lesion. nih.gov The stalled polymerase acts as a damage signal, recruiting TCR-specific proteins, such as CSB and CSA, which then assemble the core NER machinery to the site of the damage. cam.ac.uk This mechanism ensures the rapid removal of lesions that block transcription, allowing for the swift resumption of gene expression, which is crucial for cell survival. nih.gov

Interestingly, while dG-C8-AAF adducts are potent inhibitors of transcription, studies have shown that in normal human fibroblasts, these lesions are repaired rapidly in active genes but without the strand specificity characteristic of TCR. nih.govresearchgate.net This suggests that for highly distorting lesions like dG-C8-AAF, the GGR pathway is so efficient that it may obscure the contribution of TCR. nih.govresearchgate.net However, the blockage of RNAPII by these adducts remains a critical event, and the TCR machinery is still implicated in the cellular response, particularly in preventing the cytotoxic effects of persistent transcriptional arrest. nih.govnih.gov

Table 2: Comparison of GGR and TCR in the Context of 4-AAF Damage

| Feature | Global Genome Repair (GGR) | Transcription-Coupled Repair (TCR) |

|---|---|---|

| Primary Signal | DNA helix distortion. nih.gov | Stalled RNA Polymerase II. nih.gov |

| Genomic Coverage | Entire genome, including non-transcribed regions. nih.gov | Transcribed strand of active genes. plos.org |

| Key Recognition Factors | XPC-RAD23B-CETN2, UV-DDB. nih.govreactome.org | CSB, CSA. cam.ac.uk |

| Efficiency for dG-C8-AAF | High; appears to be the dominant pathway. nih.govresearchgate.net | Less apparent due to the high efficiency of GGR for this lesion. nih.govresearchgate.net |

Base Excision Repair (BER)

Base Excision Repair (BER) is a primary cellular defense mechanism against DNA damage from endogenous sources, such as oxidation, deamination, and alkylation. unito.itresearchgate.net The process is initiated by a DNA glycosylase that recognizes and removes a specific damaged or inappropriate base, leaving an apurinic/apyrimidinic (AP) site. unito.it This AP site is then further processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

While BER is highly efficient for small base lesions, its role in the repair of bulky adducts like those formed by 4-AAF is considered to be limited. The major pathway for the removal of such helix-distorting lesions is Nucleotide Excision Repair (NER). uri.eduscispace.comresearchgate.net Research indicates that for classic NER substrates, such as the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct, repair occurs even when components of other repair pathways are disrupted, highlighting NER's primary role. nih.gov Although cells have developed various repair mechanisms, including BER, to protect DNA from the effects of chemical adducts, the bulky nature of the 4-AAF lesion makes it a poor substrate for the specific recognition enzymes (DNA glycosylases) that initiate the BER pathway. uri.edu

Mismatch Repair (MMR)

The Mismatch Repair (MMR) system is crucial for maintaining genomic fidelity by correcting errors that occur during DNA replication and recombination. nih.gov It recognizes and repairs base-base mismatches and small insertion-deletion loops. researchgate.net In addition to its role in correcting replication errors, the MMR system has been implicated in the cellular response to DNA damage. nih.gov MMR proteins can recognize certain types of DNA adducts and trigger downstream signaling cascades that can lead to cell cycle arrest or apoptosis (programmed cell death). elsevierpure.comnih.gov

This function is a critical aspect of genome stability, as it eliminates cells that have sustained potentially mutagenic damage. elsevierpure.com A deficiency in the MMR system can lead to resistance to certain DNA-damaging chemotherapeutic agents because the cell fails to recognize the damage and initiate apoptosis. nih.govnih.gov While the MMR system's involvement in responding to damage from various agents like methylating agents and cisplatin is well-documented, its specific role in recognizing and processing 4-AAF adducts is less defined in the available literature. nih.gov The interplay between MMR and other repair pathways, such as Translesion Synthesis (TLS), may also influence DNA damage induced mutagenesis and signaling. universiteitleiden.nl

Other DNA Repair and Tolerance Mechanisms

Beyond NER, BER, and MMR, cells possess other critical pathways to repair complex DNA damage or to tolerate lesions that are not immediately repaired, ensuring the completion of replication.

Homologous Recombination (HR)

Homologous Recombination (HR) is a high-fidelity repair pathway primarily used to repair DNA double-strand breaks (DSBs) and interstrand crosslinks, particularly in the S and G2 phases of the cell cycle when a sister chromatid is available as a template. unito.itscispace.com The presence of bulky DNA adducts, such as those from N-acetoxy-2-acetylaminofluorene (a reactive metabolite of 4-AAF), can lead to the stalling and collapse of replication forks, resulting in DSBs that activate the HR pathway. scispace.com

Studies have shown that N-acetoxy-2-acetylaminofluorene can stimulate intrachromosomal homologous recombination in mouse cells, indicating that HR plays a role in repairing the complex damage induced by this carcinogen. scispace.com The primary function of HR involves a search for a homologous DNA sequence and strand invasion, facilitated by the Rad51 protein, to accurately repair the break. scispace.com

Non-Homologous End Joining (NHEJ)

Non-Homologous End Joining (NHEJ) is another major pathway for the repair of DNA double-strand breaks. unito.it Unlike HR, NHEJ can operate throughout the cell cycle and does not require a homologous template. It directly ligates the broken ends of the DNA, a process that can sometimes lead to the insertion or deletion of nucleotides, making it potentially error-prone. unito.it

The role of NHEJ in the context of 4-AAF damage is primarily as a response to the secondary lesions—DSBs—that can arise from replication fork collapse at the site of a bulky adduct. scispace.com While NER is responsible for removing the initial 4-AAF adduct, if this lesion persists and disrupts replication, the resulting DSB must be repaired by either HR or NHEJ to maintain chromosomal integrity. scispace.comoup.com Key proteins involved in the NHEJ pathway include the Ku70/80 heterodimer, which recognizes the broken ends, and DNA Ligase IV, which performs the final ligation step. unito.it

Translesion Synthesis (TLS)

When a DNA replication fork encounters a lesion like a 4-AAF adduct that has not been repaired, it may stall. Translesion Synthesis (TLS) is a DNA damage tolerance mechanism that allows replication to proceed across the damaged template, preventing replication fork collapse and potential cell death. nih.gov This process is carried out by specialized, low-fidelity DNA polymerases that can insert a nucleotide opposite the damaged base. nih.gov

While essential for cell survival, TLS is often error-prone and is a major source of mutagenesis induced by DNA damaging agents. nih.gov Several specialized DNA polymerases are involved in bypassing 4-AAF adducts:

Polymerase ζ (Pol ζ): In yeast, Pol ζ is a key player in generating mutations induced by 4-AAF. nih.gov

Rev1 Protein: The yeast Rev1 protein works in conjunction with Pol ζ, stimulating its ability to bypass AAF-dG adducts. nih.gov

Polymerase η (Pol η): Human Pol η can catalyze translesion synthesis past an AAF-modified guanine (B1146940). It preferentially inserts the correct nucleotide (dCMP) opposite the lesion but can also misinsert other nucleotides. However, its ability to continue chain elongation is often dependent on having inserted the correct base. nih.gov

Polymerase κ (Pol κ): Human Pol κ has also been shown to play a role in TLS past 4-AAF derived lesions. nih.gov

The efficiency and outcome of TLS are highly dependent on the specific adduct, the DNA sequence surrounding the lesion, and the particular polymerase involved. uri.edunih.gov The conformational flexibility of the AAF adduct within the DNA helix is a key factor that modulates both repair efficiency and the fidelity of TLS. uri.edunih.gov

| Polymerase | Organism | Role in Bypassing 4-AAF Adducts | Fidelity |

| Pol ζ (Zeta) | Yeast | Key polymerase in AAF-induced mutagenesis. nih.gov | Error-prone |

| Rev1 | Yeast | Stimulates Pol ζ activity for bypass. nih.gov | Contributes to error-prone bypass |

| Pol η (Eta) | Human | Catalyzes TLS past AAF-G, preferentially inserting correct base (dCMP). nih.gov | Relatively accurate insertion, but struggles with extension after misinsertion. |

| Pol κ (Kappa) | Human | Participates in TLS past AAF-derived lesions. nih.gov | Can be error-prone |

Role of DNA Repair Deficiency in Experimental Carcinogenesis Models

Experimental models using cells or animals deficient in specific DNA repair pathways have been instrumental in elucidating the mechanisms of 4-AAF-induced carcinogenesis. These models demonstrate that a failure to properly repair 4-AAF adducts directly contributes to the mutagenic and carcinogenic effects of the compound.

Studies using human fibroblasts from patients with genetic DNA repair disorders have shown varying capacities for repairing 4-AAF damage. For example, a lack of transcription-coupled repair (a sub-pathway of NER) for 4-AAF adducts has been observed. nih.gov In contrast to other types of DNA damage, the repair of classic NER substrates like dG-C8-AAF can proceed even when transcription-coupled NER is disrupted, suggesting the primary importance of the global genome NER pathway for this lesion. nih.gov

The persistence of 4-AAF adducts in repair-deficient cells can lead to a higher frequency of mutations as the cell is forced to rely on error-prone tolerance mechanisms like Translesion Synthesis to complete DNA replication. The conformational state of the adduct at a specific DNA sequence can influence whether it is successfully repaired by NER or bypassed by a TLS polymerase, which in turn determines the likelihood of a mutation occurring. uri.edu If the genes affected by these mutations are critical for controlling cell growth, such as tumor suppressor genes, their alteration can initiate the process of cancer development. uri.edu

Hepatic Enzyme-Altered Foci and DNA Adduct Removal Efficiency

Research into the relationship between 4-acetylaminofluorene (4-AAF) induced carcinogenesis and cellular changes in the liver has identified a significant phenomenon within hepatic enzyme-altered foci. These foci, which are early putative preneoplastic lesions, exhibit a notable alteration in their capacity to form DNA adducts, a critical step in chemical carcinogenesis.

Studies have demonstrated that a loss of the ability to form DNA adducts is a common and very early biochemical adaptation in hepatic enzyme-altered foci. nih.govoup.com This adaptation is observed across different models of hepatocarcinogenesis and is retained in the majority of these foci during later stages of the process. nih.govoup.com

In experimental models using rats, the formation of the N-(deoxyguanosin-8-yl)-aminofluorene adduct was examined within enzyme-altered foci. nih.govoup.com These foci were identified by changes in the localization of enzymes such as gamma-glutamyl transpeptidase, canalicular ATPase, and glucose-6-phosphatase. nih.govoup.com A comparison between the patterns of these enzyme-altered foci and the in situ distribution of 2-acetylaminofluorene (B57845)–DNA adducts revealed a striking lack of adduct formation within the foci. nih.govoup.com